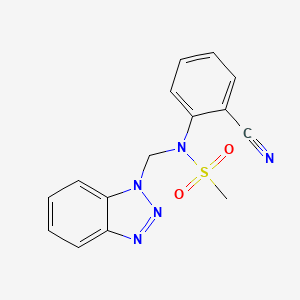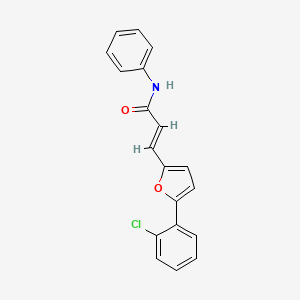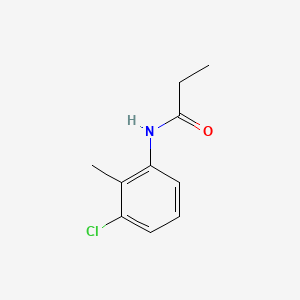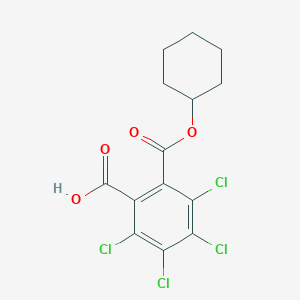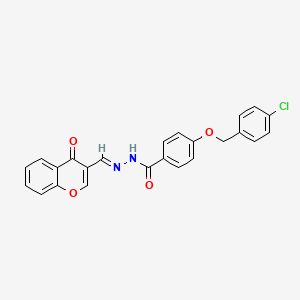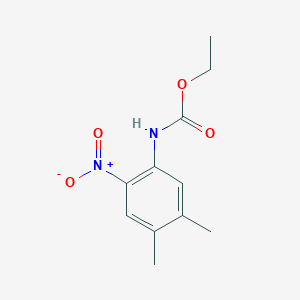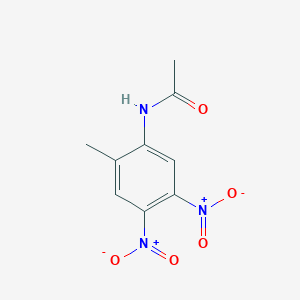
Acetamide, N-(2-methyl-4,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-DINITRO-O-ACETOTOLUIDIDE is an organic compound with the molecular formula C9H9N3O5 and a molecular weight of 239.189 g/mol . This compound is characterized by the presence of nitro groups at the 4’ and 5’ positions and an acetotoluidide moiety. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 4’,5’-DINITRO-O-ACETOTOLUIDIDE typically involves nitration reactions. The starting material, O-ACETOTOLUIDIDE, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4’,5’-DINITRO-O-ACETOTOLUIDIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetotoluidide moiety can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various oxidizing agents. Major products formed from these reactions include amino derivatives, substituted acetotoluidides, and nitroso/nitro derivatives.
Scientific Research Applications
4’,5’-DINITRO-O-ACETOTOLUIDIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,5’-DINITRO-O-ACETOTOLUIDIDE involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular respiration and DNA synthesis .
Comparison with Similar Compounds
4’,5’-DINITRO-O-ACETOTOLUIDIDE can be compared with other nitro-substituted acetotoluidides, such as:
- 5’,6’-DINITRO-O-ACETOTOLUIDIDE
- 5’-NITRO-ORTHO-ACETOTOLUIDIDE
- 2,2-DICHLORO-4’-NITRO-O-ACETOTOLUIDIDE
- 4’-NITRO-O-ACETOTOLUIDIDE
- 6’-NITRO-ORTHO-ACETOTOLUIDIDE
These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly affect their chemical reactivity and biological activity . The uniqueness of 4’,5’-DINITRO-O-ACETOTOLUIDIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70343-12-3 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-(2-methyl-4,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-8(11(14)15)9(12(16)17)4-7(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI Key |
LXDMWBVGAKDYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

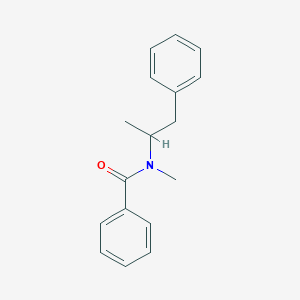
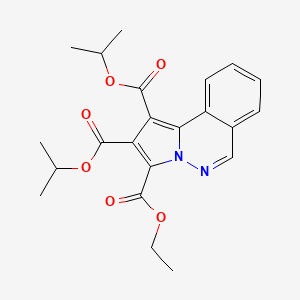
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
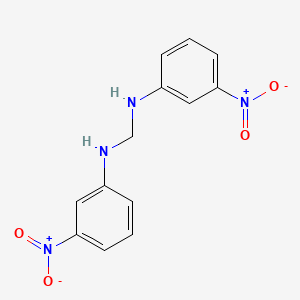
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
